1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
Description
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring attached to a piperazine derivative
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
1-(2-oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3/c17-12-8-15-11(10-4-2-1-3-5-10)9-16(12)14(6-7-14)13(18)19/h1-5,11,15H,6-9H2,(H,18,19) |
InChI Key |
BZKRLKSPGMKZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2CC(NCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable piperazine derivative. One common method includes the reaction of 2-oxo-5-phenylpiperazine with a cyclopropane carboxylic acid derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or modulation of receptor activity.
Comparison with Similar Compounds
Similar compounds to 1-(2-Oxo-5-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives and piperazine-based compounds. What sets this compound apart is its unique combination of a cyclopropane ring and a piperazine derivative, which imparts distinct chemical and biological properties. Similar compounds include:
- Cyclopropane-1,2-dicarboxylic acid
- 1-(2-Oxo-3-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
- 1-(2-Oxo-4-phenylpiperazin-1-yl)cyclopropane-1-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
